molecular formula C8H7ClF3N B15526272 4-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine

4-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine

Cat. No.: B15526272
M. Wt: 209.59 g/mol
InChI Key: FQNAEWZNPNLFPS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine is a versatile chemical building block designed for research and development in the agrochemical and pharmaceutical industries. Its structure incorporates both a reactive chloromethyl group and a trifluoromethylpyridine (TFMP) moiety, a combination known to impart unique physicochemical properties that are valuable in the design of novel active ingredients . The chloromethyl group serves as an excellent handle for further synthetic elaboration, allowing researchers to readily create a diverse array of derivatives through nucleophilic substitution or metal-catalyzed cross-coupling reactions. The inclusion of the trifluoromethyl group on the pyridine ring is a well-established strategy in discovery chemistry. This strongly electron-withdrawing group can significantly influence a molecule's characteristics, including its metabolic stability, lipophilicity, and overall biomolecular binding affinity, making it a key feature in many modern agrochemicals and pharmaceuticals . In the field of agrochemistry, TFMP derivatives are found in numerous commercial products protecting crops from pests . In pharmaceutical research, the TFMP moiety is a key structural component in several approved drugs and candidates currently undergoing clinical trials, highlighting its relevance in the development of new therapeutic agents . This compound is sold For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

4-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7ClF3N/c1-5-2-6(4-9)3-7(13-5)8(10,11)12/h2-3H,4H2,1H3

InChI Key

FQNAEWZNPNLFPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(F)(F)F)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications Reference
4-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine C₈H₆ClF₃N 229.59 -ClCH₂ (4), -CH₃ (2), -CF₃ (6) Intermediate for bioactive molecules
2-Chloro-6-chloromethyl-4-trifluoromethyl-pyridine C₇H₄Cl₂F₃N 230.01 -Cl (2), -ClCH₂ (6), -CF₃ (4) Research chemical (GLPBIO catalog)
2,6-Dichloro-4-(trifluoromethyl)pyridine C₆H₂Cl₂F₃N 216.00 -Cl (2,6), -CF₃ (4) Agrochemical intermediate
4-Chloro-2-phenyl-6-trifluoromethylpyrimidine C₁₁H₆ClF₃N₂ 258.63 -Cl (4), -C₆H₅ (2), -CF₃ (6) (pyrimidine core) Heterocyclic building block
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine C₁₃H₉ClF₃N 271.66 -ClCH₂C₆H₄ (4), -CF₃ (5) Material science applications
4-Chloro-5-fluoro-2-methylpyridine C₆H₅ClFN 159.56 -Cl (4), -F (5), -CH₃ (2) Pharmaceutical precursor

Key Observations:

Substituent Position and Reactivity :

  • The target compound’s chloromethyl group at position 4 enhances its electrophilicity, making it amenable to nucleophilic substitution reactions, unlike 2,6-dichloro-4-(trifluoromethyl)pyridine, which lacks a reactive methylene group .
  • Pyridine vs. Pyrimidine Cores : Pyrimidine analogs (e.g., 4-Chloro-2-phenyl-6-trifluoromethylpyrimidine) exhibit distinct electronic properties due to the additional nitrogen atom, influencing binding affinity in drug design .

Trifluoromethyl Group Effects :

  • The -CF₃ group in all listed compounds improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neuroactive compounds (e.g., SIB-1757, a metabotropic glutamate receptor antagonist) .

Agrochemicals: Derivatives such as 2,6-dichloro-4-(trifluoromethyl)pyridine are intermediates in pesticide synthesis, leveraging halogen and -CF₃ groups for insecticidal activity .

Physicochemical Properties

  • Melting Points : Pyridine derivatives with -CF₃ groups typically exhibit melting points between 77–100°C (e.g., 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine: mp 77–78°C) .
  • Solubility: Most analogs are sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO), as noted for research-grade compounds .

Q & A

Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and functionalization of pyridine derivatives. A common approach includes:

  • Step 1 : Methylation at the 2-position of pyridine using methyl iodide and a base (e.g., potassium carbonate).
  • Step 2 : Trifluoromethylation at the 6-position via Ullmann-type coupling with a trifluoromethyl copper complex under reflux in DMF .
  • Step 3 : Chloromethylation at the 4-position using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl₂.
    Key factors affecting yield include temperature control (70–90°C for trifluoromethylation), solvent polarity (DMF enhances electrophilic substitution), and stoichiometric ratios (excess MOMCl improves chloromethylation efficiency) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Distinct chemical shifts for the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl in ¹H NMR; δ ~40–45 ppm in ¹³C NMR) and trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR, with a triplet due to ¹JCF coupling) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z ≈ 209 (M⁺) with fragmentation patterns showing loss of Cl (Δ m/z 35) and CF₃ (Δ m/z 69).
  • IR Spectroscopy : Stretching vibrations for C-Cl (~550–750 cm⁻¹) and C-F (~1100–1250 cm⁻¹) .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The chloromethyl group (-CH₂Cl) is highly electrophilic, enabling nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For example:

  • Reaction with piperazine in acetonitrile yields 4-(piperazinylmethyl)-2-methyl-6-(trifluoromethyl)pyridine.
  • The trifluoromethyl group at the 6-position stabilizes the transition state via electron-withdrawing effects, accelerating substitution rates .

Q. What are the stability considerations for handling and storing this compound?

  • Moisture Sensitivity : The chloromethyl group hydrolyzes in aqueous environments, forming 4-(hydroxymethyl)- derivatives. Store under inert gas (N₂/Ar) with molecular sieves.
  • Thermal Stability : Decomposes above 150°C, releasing HCl gas. Avoid prolonged heating during synthesis.
  • Light Sensitivity : UV exposure may induce free radical reactions; store in amber glass .

Advanced Research Questions

Q. How can contradictory data on regioselectivity in trifluoromethylation be resolved?

Conflicting reports on trifluoromethylation position (e.g., 6- vs. 4-substitution) may arise from competing electronic effects. To resolve:

  • Perform DFT calculations to compare activation energies for substitution at different positions.
  • Validate experimentally using in situ NMR to track reaction intermediates.
  • Adjust catalyst systems (e.g., CuI/1,10-phenanthroline) to favor 6-substitution via steric control .

Q. What mechanistic insights explain the enhanced electrophilicity of the pyridine ring in cross-coupling reactions?

The trifluoromethyl group at the 6-position exerts a strong -I effect, polarizing the ring and activating the 4-position for electrophilic attack. In Suzuki-Miyaura coupling:

  • Pd(PPh₃)₄ catalyzes coupling of 4-(Chloromethyl)- derivatives with aryl boronic acids.
  • Kinetic studies show a 2-fold rate increase compared to non-fluorinated analogs due to improved leaving-group displacement .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in drug design?

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic hotspots (e.g., chloromethyl as a reactive handle).
  • Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis.
  • Solubility Prediction : COSMO-RS models estimate logP values (~2.5), guiding solvent selection for biological assays .

Q. What strategies optimize the compound’s stability in biological assays without compromising activity?

  • Prodrug Design : Replace chloromethyl with a protected group (e.g., Boc-piperazinylmethyl) to reduce hydrolysis.
  • Formulation : Encapsulate in PEGylated liposomes to shield from aqueous degradation.
  • Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., methoxy) at the 3-position to balance reactivity and stability .

Methodological Notes for Data Interpretation

  • Contradictory Yield Reports : Compare catalyst systems (e.g., CuI vs. Pd catalysts) and solvent polarities (DMF vs. THF) across studies .
  • Spectral Artifacts : In NMR, residual solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) may obscure chloromethyl signals; use deuterated acetonitrile for clarity .

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